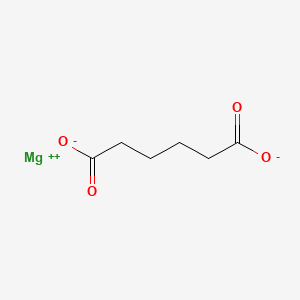
Magnesium adipate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium adipate, also known as this compound, is a useful research compound. Its molecular formula is C6H8MgO4 and its molecular weight is 168.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> FOOD_ADDITIVE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established laboratory methods for synthesizing magnesium adipate, and how is its purity ensured?
this compound can be synthesized via the reaction of adipic acid with magnesium carbonate in an aqueous medium. The process involves controlled evaporation of the solution, followed by fractional crystallization to isolate pure crystals. Purification steps (e.g., recrystallization) are critical to remove unreacted precursors and byproducts. Structural validation is typically performed using X-ray crystallography, which confirms the chain-like arrangement of adipate molecules coordinated with magnesium octahedra .
Q. How is the crystal structure of this compound determined, and what insights does it provide into its physicochemical properties?
The crystal structure is resolved using single-crystal X-ray diffraction (SC-XRD), which reveals the coordination environment of magnesium ions. For example, this compound forms chains along the [101] crystallographic direction, interconnected via hydrogen bonds. This structural arrangement influences properties such as solubility, thermal stability, and reactivity, which are vital for applications in materials science .
Advanced Research Questions
Q. How can response surface methodology (RSM) be applied to optimize the synthesis of this compound esters?
RSM, particularly central composite rotatable design (CCRD), is effective for optimizing reaction parameters (e.g., temperature, enzyme concentration, agitation speed) in solvent-free esterification systems. For adipate esters, a quadratic polynomial model is often used to predict yield, validated through ANOVA. This approach minimizes experimental runs while maximizing yield, as demonstrated in lipase-catalyzed adipate ester synthesis .
Q. What methodologies are used to assess the reproductive and developmental toxicity of adipate esters, and how are these applied to this compound?
OECD Guideline 421 outlines protocols for reproductive toxicity screening in rodents. Studies involve oral administration at varying doses to evaluate gonadal function, conception rates, and parturition outcomes. While direct data on this compound is limited, related esters like di(2-ethylhexyl) adipate (DEHA) are assessed for systemic exposure and hydrolytic metabolism in the gastrointestinal tract, informing risk extrapolation .
Q. How do researchers address contradictions in carcinogenicity data for adipate esters across animal models?
Discrepancies, such as liver tumors in mice but not rats exposed to DEHA, are analyzed through species-specific metabolic pathways and dose-response relationships. Advanced studies incorporate pharmacokinetic modeling to compare hydrolysis rates, tissue distribution, and metabolite profiles. Mechanistic toxicology (e.g., genotoxicity assays) further clarifies carcinogenic potential, aiding hazard classification .
Q. What thermodynamic models are suitable for predicting phase behavior in adipate-containing systems?
Local composition models (e.g., Wilson, NRTL) are adapted to describe nonideal mixing in adipate ester solutions. Parameters like the nonrandomness factor (α₁₂) improve predictions for liquid-liquid equilibria. Experimental phase-change data (e.g., melting points) are fitted to equations like ln(x) = a + b/T to model adipate-based phase-change materials (PCMs), with deviations analyzed via root mean square error (RMSE) .
Q. Methodological Guidance
- Synthesis Optimization : Use CCRD with 4–5 variables (e.g., catalyst loading, temperature) and validate models via ANOVA .
- Toxicity Screening : Follow OECD guidelines for in vivo studies, prioritizing dose ranges that mimic human exposure .
- Structural Analysis : Combine SC-XRD with hydrogen-bonding networks to correlate structure-property relationships .
- Data Contradictions : Employ cross-species comparative metabolism studies and mechanistic assays (e.g., Ames test) to resolve inconsistencies .
属性
CAS 编号 |
7486-39-7 |
|---|---|
分子式 |
C6H8MgO4 |
分子量 |
168.43 g/mol |
IUPAC 名称 |
magnesium;hexanedioate |
InChI |
InChI=1S/C6H10O4.Mg/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI 键 |
QXNFATVALXHNRJ-UHFFFAOYSA-L |
SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Mg+2] |
规范 SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Mg+2] |
Key on ui other cas no. |
7486-39-7 |
相关CAS编号 |
124-04-9 (Parent) |
同义词 |
adipate adipic acid adipic acid, calcium salt adipic acid, Cu salt adipic acid, Cu(+2) salt adipic acid, Cu(+2) salt (1:1) adipic acid, diammonium salt adipic acid, disodium salt adipic acid, Mg salt (1:1) adipic acid, monoammonium salt adipic acid, nickel salt adipic acid, potassium salt adipic acid, sodium salt ammonium adipate diammonium adipate hexanedioic acid magnesium adipate sodium adipate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















